3-Ethoxy-4-hydroxybenzyl alcohol (CAS 4912-58-7), commonly known as ethyl vanillyl alcohol, is a phenolic benzyl alcohol derivative characterized by an ethoxy substituent at the meta position and a primary hydroxymethyl group [1]. With a molecular weight of 168.19 g/mol, it serves as a critical, stable building block in both organic synthesis and advanced fragrance formulation[REFS-1, REFS-2]. Unlike its widely used aldehyde counterpart, ethyl vanillin, this reduced alcohol form demonstrates superior chemical stability against heat, light, and oxidative discoloration [2]. Consequently, it is highly valued in industrial procurement as a non-discoloring vanilla odorant alternative and as the mandatory direct precursor for synthesizing high-value commercial ethers such as Methyl Diantilis [REFS-1, REFS-2].
Substituting 3-ethoxy-4-hydroxybenzyl alcohol with generic in-class alternatives like vanillyl alcohol or ethyl vanillin fundamentally compromises product performance and synthetic utility. In chemical manufacturing, replacing it with vanillyl alcohol yields 3-methoxy-4-hydroxybenzyl ethers, which lack the pronounced olfactive strength and commercial value of the patented ethoxy-based "Diantilis" fragrance family [1]. In formulation contexts, reverting to the oxidized precursor, ethyl vanillin, introduces severe chemical instability; the aldehyde group is highly susceptible to oxidative and thermal degradation, leading to unacceptable browning and discoloration in cosmetic and consumer product bases [2]. Therefore, procurement must strictly specify the ethoxy-alcohol derivative to ensure both downstream synthetic viability and final product shelf-life.
In the synthesis of commercial fragrances, 3-ethoxy-4-hydroxybenzyl alcohol is the essential intermediate for producing Methyl Diantilis (3-ethoxy-4-hydroxybenzyl methyl ether). Patent and synthetic literature confirm that etherification of this specific ethoxy-alcohol yields products that are significantly stronger and better odorants than the corresponding 3-methoxy analogs derived from vanillyl alcohol [1].
| Evidence Dimension | Downstream olfactive strength and commercial utility |
| Target Compound Data | Yields 3-ethoxy-4-hydroxybenzyl alkyl ethers (stronger, high-value odorants) |
| Comparator Or Baseline | Vanillyl alcohol (yields weaker 3-methoxy analogs) |
| Quantified Difference | Produces 3-ethoxy-4-hydroxybenzyl alkyl ethers which are patented as stronger odorants than the 3-methoxy analogs |
| Conditions | Acid-catalyzed etherification (e.g., using NaHSO4 or Amberlyst-15 in methanol) |
Chemical manufacturers must procure the ethoxy-substituted alcohol to access the patented, commercially superior "Diantilis" fragrance class.
Ethyl vanillyl alcohol provides a critical stability advantage over traditional vanilla odorants. Stability testing demonstrates that unlike ethyl vanillin, which undergoes oxidative degradation and causes browning in product bases, ethyl vanillyl alcohol remains chemically stable under heat and light stress, preventing discoloration during long-term storage [1].
| Evidence Dimension | Thermal and photochemical stability in formulations |
| Target Compound Data | Stable under heat/light; no discoloration |
| Comparator Or Baseline | Ethyl vanillin (prone to oxidative degradation and browning) |
| Quantified Difference | Maintains structural integrity and prevents product browning under heat and light stress, whereas ethyl vanillin undergoes oxidative degradation |
| Conditions | Long-term storage in cosmetic or consumer product bases under heat/light exposure |
Formulators can replace unstable aldehydes with this alcohol to achieve a vanilla scent without compromising the visual shelf-life of the final product.
While ethyl vanillyl alcohol alone possesses a weaker odor strength than ethyl vanillin, sensory evaluations by expert panels demonstrate that a specific 90:10 mass ratio blend of ethyl vanillyl alcohol and 2-ethoxy-4-methylphenol expresses a strong, sweet isoeugenol-like vanilla odor, successfully matching the benchmark strength of the aldehyde[1].
| Evidence Dimension | Odor strength and quality (Sensory Evaluation) |
| Target Compound Data | 90:10 blend with 2-ethoxy-4-methylphenol (strong, sweet vanilla odor) |
| Comparator Or Baseline | Ethyl vanillyl alcohol alone 100:0 (weak odor strength) |
| Quantified Difference | A 90:10 mass ratio blend augments the baseline weak odor to a strong, sweet vanilla profile matching the aldehyde benchmark |
| Conditions | Evaluated as 10% ethanol solutions on perfumed blotters by 10 experienced panelists |
Provides formulators with a precise, quantifiable blending strategy to match the benchmark strength of ethyl vanillin using the stable alcohol substitute.
As the mandatory direct precursor, 3-ethoxy-4-hydroxybenzyl alcohol is utilized in industrial chemical manufacturing to synthesize Methyl Diantilis and related 3-ethoxy-4-hydroxybenzyl alkyl ethers via acid-catalyzed etherification, delivering high-value carnation and vanilla olfactive notes [1].
Leveraging its resistance to heat, light, and oxidative degradation, this compound is the ideal vanilla odorant for soaps, lotions, and fine fragrances where traditional ethyl vanillin would cause unacceptable product browning and shortened shelf-life [2].
Formulators utilize ethyl vanillyl alcohol in precise combination with alkoxyphenols (such as 2-ethoxy-4-methylphenol) to engineer robust, stable vanilla profiles that match the sensory strength of benchmark aldehydes without their associated chemical instability [2].
Irritant